DCHAPS Detergent: A Technical Guide for Biochemical Applications
DCHAPS Detergent: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), commonly known as CHAPS, is a versatile zwitterionic detergent widely employed in biochemistry and molecular biology. Its unique properties make it an invaluable tool for the solubilization and purification of proteins, particularly those embedded within cellular membranes, while preserving their native structure and function. This technical guide provides an in-depth overview of DCHAPS, its physicochemical properties, and detailed protocols for its application in key experimental workflows.
Core Properties and Advantages
DCHAPS is a non-denaturing detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without unfolding the protein's tertiary structure.[1][2] This is crucial for studies requiring the preservation of protein activity and protein-protein interactions.[1][3] Its zwitterionic nature, conferred by a quaternary ammonium (B1175870) and a sulfonate group, results in no net charge over a broad pH range, making it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[4]
A key characteristic of any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[2] Above the CMC, DCHAPS micelles can create a hydrophobic environment that shields the transmembrane domains of membrane proteins from the aqueous solvent, thus keeping them soluble.[5]
Quantitative Data
The physicochemical properties of DCHAPS are summarized in the table below, providing essential parameters for experimental design.
| Property | Value | References |
| Molecular Weight | 614.9 g/mol | [6] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [4][6] |
| Aggregation Number | ~10 | [6] |
| Micelle Molecular Weight | ~6,150 Da | [6] |
| Appearance | White crystalline powder | [6] |
| Solubility in Water | High | [6] |
Key Applications and Experimental Protocols
DCHAPS is utilized in a variety of biochemical techniques. Below are detailed protocols for some of its most common applications.
Membrane Protein Extraction
DCHAPS is highly effective for the gentle extraction of membrane proteins from the lipid bilayer.[5][7]
Experimental Protocol: Membrane Protein Extraction from Cultured Cells
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Cell Preparation: Grow cultured mammalian cells to 80-90% confluency in a 10 cm dish.
-
Washing: Place the dish on ice and wash the cell monolayer twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS completely and add 1 mL of ice-cold DCHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% DCHAPS, and protease/phosphatase inhibitors) to the dish.
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Incubation: Incubate the dish on ice for 30 minutes with occasional gentle swirling.
-
Cell Scraping: Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Further Incubation: Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Quantification and Storage: Determine the protein concentration of the extract using a detergent-compatible protein assay. The extracted proteins are now ready for downstream applications or can be stored at -80°C.[7]
Co-Immunoprecipitation (Co-IP)
DCHAPS is a preferred detergent for Co-IP as it effectively lyses cells while preserving the delicate protein-protein interactions necessary for studying protein complexes.[3][8]
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Prepare a cleared cell lysate as described in the membrane protein extraction protocol using a DCHAPS-based lysis buffer.
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge to pellet the beads and transfer the supernatant to a new tube.[9]
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[9]
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.[9]
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Resuspend the beads in 1 mL of ice-cold DCHAPS wash buffer (often the same as the lysis buffer or with a lower detergent concentration). Repeat this wash step 3-5 times.[7][9]
-
Elution: After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads. A common method is to add 1X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]
-
Analysis: Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by SDS-PAGE and Western blotting.
Two-Dimensional (2D) Gel Electrophoresis
DCHAPS is a standard component in sample rehydration buffers for the first dimension of 2D gel electrophoresis, isoelectric focusing (IEF), due to its ability to solubilize proteins and its neutral charge.[6][10]
Experimental Protocol: Sample Preparation for 2D-PAGE
-
Sample Solubilization: Solubilize the protein sample in a rehydration buffer typically containing 7 M urea, 2 M thiourea, 2-4% DCHAPS, dithiothreitol (B142953) (DTT), and carrier ampholytes.[6][11]
-
IPG Strip Rehydration: Apply the sample-containing rehydration buffer to a channel in the rehydration tray. Place the Immobilized pH Gradient (IPG) strip gel-side down onto the sample.[12]
-
Isoelectric Focusing (First Dimension): Allow the strip to rehydrate with the sample. Then, perform isoelectric focusing according to the manufacturer's instructions for the IEF system. Proteins will migrate and focus at their isoelectric point (pI).[13]
-
Equilibration: Following IEF, equilibrate the IPG strip in an equilibration buffer containing SDS. This step is typically performed in two stages: the first with DTT to reduce disulfide bonds and the second with iodoacetamide (B48618) to alkylate the reduced cysteines.[12]
-
Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run the second dimension to separate proteins based on their molecular weight.[14]
Visualization of Experimental Workflows and Signaling Pathways
DCHAPS in the Study of Apoptosis
DCHAPS is frequently used in lysis buffers for the study of apoptosis, a form of programmed cell death.[6] The execution of apoptosis is carried out by a family of proteases called caspases.[15] Studying the activation of these caspases, often through Western blot analysis of their cleaved forms, requires cell lysates prepared with a non-denaturing detergent like DCHAPS to preserve the proteins for antibody recognition.[15]
General Workflow for Membrane Protein Solubilization and Co-IP
The following diagram illustrates a comprehensive workflow combining membrane protein extraction and subsequent co-immunoprecipitation using DCHAPS.
References
- 1. benchchem.com [benchchem.com]
- 2. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. apexbt.com [apexbt.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. fivephoton.com [fivephoton.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
